molecular formula C8H5BrIN B15202572 4-Bromo-5-iodo-2-methylbenzonitrile

4-Bromo-5-iodo-2-methylbenzonitrile

Cat. No.: B15202572
M. Wt: 321.94 g/mol
InChI Key: RAUFCKXBKZFVET-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methylbenzonitrile typically involves the halogenation of 2-methylbenzonitrile. One common method is the sequential bromination and iodination of 2-methylbenzonitrile. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-2-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-5-iodo-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzonitrile
  • 2-Bromo-5-methylbenzonitrile
  • 2-Bromo-5-methoxybenzonitrile

Comparison: 4-Bromo-5-iodo-2-methylbenzonitrile is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to similar compounds with only one halogen substituent. This dual halogenation can enhance its utility in specific synthetic applications and provide unique chemical behavior.

Properties

IUPAC Name

4-bromo-5-iodo-2-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUFCKXBKZFVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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